molecular formula C16H18ClNO3 B5910451 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B5910451
M. Wt: 307.77 g/mol
InChI Key: UFBXKTSJVCPAQD-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a suitable chromen-2-one derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylation: Alkylation at the 4th position using ethyl halides under basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position using oxidizing agents.

    Pyrrolidinylmethylation: Attachment of the pyrrolidin-1-ylmethyl group at the 8th position through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the chromen-2-one ring.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dechlorinated compounds, reduced chromen-2-one derivatives.

    Substitution Products: Compounds with different substituents at the 6th position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chlorine atom at the 6th position.

    6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group at the 8th position.

    6-chloro-4-ethyl-7-hydroxy-8-(morpholin-1-ylmethyl)-2H-chromen-2-one: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

The presence of the chlorine atom, ethyl group, hydroxyl group, and pyrrolidin-1-ylmethyl group in specific positions makes 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one unique

Properties

IUPAC Name

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBXKTSJVCPAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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